3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-ethoxy-2-methylphenylboronic acid.
Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 5-bromo-2-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group or other less oxidized forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of 3-(4-ethoxy-2-methylphenyl)-5-trifluoromethylbenzaldehyde or this compound.
Reduction: Formation of 3-(4-ethoxy-2-methylphenyl)-5-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- 4-Ethoxy-2-methylphenylboronic acid
- 3-(4-Ethoxy-2-methylphenyl)pentanoic acid
- 4-Ethoxy-2-methylphenylbenzoic acid
Comparison:
Uniqueness: The presence of the trifluoromethyl group in 3-(4-Ethoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid distinguishes it from other similar compounds. This group imparts unique chemical and physical properties, such as increased stability and lipophilicity.
Applications: While similar compounds may have overlapping applications, the specific combination of functional groups in this compound makes it particularly valuable in certain research and industrial contexts.
Properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-3-23-14-4-5-15(10(2)6-14)11-7-12(16(21)22)9-13(8-11)17(18,19)20/h4-9H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIWCBLKRRLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690758 |
Source
|
Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-45-4 |
Source
|
Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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